3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-9-5-6-15(11-17)19(23)20-12-14-10-18(22)21(13-14)16-7-3-2-4-8-16/h2-9,11,14H,10,12-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDHGNOPQJRTTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide typically involves a multi-step process. One common synthetic route starts with the preparation of the pyrrolidinone intermediate. This can be achieved by the reaction of itaconic acid with aniline to form the corresponding pyrrolidinone derivative. The intermediate is then subjected to a series of reactions, including methylation and amidation, to introduce the methoxy group and the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems and optimized reaction conditions to ensure efficient conversion of starting materials to the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural Analogues Targeting Enzymes
EPZ011989 (EZH2 Inhibitor)
- Structure: Contains a benzamide core with morpholino, methoxyethyl, and methyl groups.
- Biological Activity : Potent and selective EZH2 inhibitor, inducing gene expression alterations in preclinical cancer models.
- Comparison: Both compounds share a benzamide backbone and methoxy substituents.
DNA Gyrase Inhibitors (Compounds 21–23, Table 2)
- Structure : Benzamides with methyl substituents on the aromatic ring.
- Biological Activity : Weak DNA gyrase inhibition (IC50 >100 μM).
- Comparison: The 3-methoxy group in the target compound may occupy a different spatial position compared to the 4-methyl groups in these analogues, suggesting that substituent placement critically impacts activity.
Substituted Benzamides with Heterocyclic Moieties
2-Chloro-N-[(5Z)-5-(3-Methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide
- Structure: Benzamide with a thioxothiazolidinone ring and chloro substituent.
- Biological Activity: Not explicitly stated, but thiazolidinone derivatives often exhibit antimicrobial or anti-inflammatory activity.
- Comparison: The thioxothiazolidinone moiety enhances rigidity and electronic properties, whereas the target compound’s pyrrolidinone ring offers conformational flexibility. The 3-methoxy group may improve solubility compared to the chloro substituent .
4-({1-[3-(3-Amino-3-oxopropyl)-5-Chlorophenyl]-3-methyl-1H-pyrazolo[4,3-c]pyridin-6-yl}amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
- Structure : Benzamide with pyrazolo-pyridinamine and piperidinyl groups.
- Biological Activity : Likely targets kinases or proteases due to the heterocyclic scaffold.
- In contrast, the target compound’s pyrrolidinone-phenyl group may prioritize hydrophobic interactions .
Fluorinated Benzamide Analogues
5-Fluor-N-(2-methoxy-4-methylpyridin-3-yl)-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)benzamide
- Structure : Fluorinated benzamide with triazolo-oxazine and pyridinyl groups.
- Biological Activity : Likely designed for enhanced metabolic stability and CNS penetration.
- Comparison : Fluorine substitution improves bioavailability and membrane permeability. The target compound lacks fluorine but retains a methoxy group, balancing lipophilicity and solubility .
Ligands L1–L3 (Carbamothionyl Benzamides)
- Structure : Chloro/fluoro-substituted benzamides with carbamothionyl groups.
- Application : Catalysts in Suzuki coupling reactions (C–C bond formation).
- Comparison : The carbamothionyl group enables metal coordination, unlike the target compound’s amide linkage. This highlights structural versatility: the same core can be tailored for catalysis or bioactivity .
Data Table: Key Structural and Functional Comparisons
Biological Activity
3-Methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide is a compound of interest due to its potential biological activities, including antiproliferative and antioxidative properties. This article reviews the synthesis, biological mechanisms, and activity data associated with this compound, drawing on diverse sources of research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 262.30 g/mol. The compound features a methoxy group, a phenyl ring, and a pyrrolidinone moiety, which contribute to its unique chemical behavior and biological activity.
Antiproliferative Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several related compounds have been documented in studies:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | MCF-7 | 1.2 |
| Compound 2 | HCT116 | 3.7 |
| Compound 3 | HEK293 | 5.3 |
Notably, compounds with similar structures have shown IC50 values ranging from 1.2 to 5.3 µM against these cell lines, suggesting that modifications to the structure can enhance or diminish biological activity .
Antioxidative Activity
The antioxidative properties of the compound have been evaluated using various assays, demonstrating improved performance compared to standard antioxidants like BHT (butylated hydroxytoluene). Some derivatives exhibited significant antioxidative activity across multiple methods, indicating their potential therapeutic applications in oxidative stress-related conditions .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors involved in oxidative stress and inflammation pathways. Preliminary studies suggest that these interactions may lead to modulation of cellular signaling pathways that are critical in cancer progression and other diseases .
Case Studies
Several studies have explored the biological effects of related compounds:
- Antiproliferative Effects : In vitro studies demonstrated that certain methoxy-substituted derivatives showed selective toxicity towards cancer cells while sparing normal cells.
- Antibacterial Activity : Some derivatives exhibited antibacterial properties against Gram-positive strains, with minimum inhibitory concentrations (MIC) as low as 8 µM for E. faecalis .
Q & A
Q. What are the standard synthetic routes for 3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrrolidinone core and subsequent coupling with the benzamide moiety. For example:
- Step 1 : Formation of the 5-oxo-1-phenylpyrrolidin-3-ylmethyl intermediate via cyclization of substituted acrylamides under basic conditions.
- Step 2 : Amide coupling between 3-methoxybenzoic acid derivatives (e.g., acid chlorides) and the pyrrolidinone intermediate using catalysts like HATU or DCC. Reaction optimization (e.g., solvent choice, temperature, and catalyst loading) is critical for yields >60% .
Q. Which spectroscopic and chromatographic methods are used for structural characterization?
- NMR : H and C NMR confirm substituent positions and amide bond formation (e.g., methoxy protons at ~3.8 ppm, aromatic signals between 6.5–8.0 ppm).
- HPLC/MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H]+ via ESI-MS).
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions in crystalline forms .
Q. What in vitro assays are recommended for initial biological screening?
- Receptor binding assays : Target serotonin receptors (5-HT) or nuclear receptors (e.g., RORγt) using radioligand displacement (IC determination).
- Enzyme inhibition studies : Evaluate interactions with kinases or cytochrome P450 isoforms via fluorescence-based kinetic assays .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance synthesis yield and purity?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Catalyst optimization : Pd-based catalysts for coupling steps increase efficiency (e.g., 10 mol% Pd(PPh)).
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity product (>98%) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds.
- Meta-analysis : Compare IC values across studies, adjusting for variables like serum concentration or incubation time.
- Selectivity profiling : Screen against related targets (e.g., 5-HT/5-HT receptors) to rule off-target effects .
Q. How does computational chemistry aid in structure-activity relationship (SAR) analysis?
- Molecular docking : Predict binding modes to targets like RORγt (e.g., hydrophobic interactions with Leu287, hydrogen bonds with Arg367).
- MD simulations : Assess ligand-receptor complex stability over 100-ns trajectories to prioritize derivatives with prolonged residence times .
Q. What in vivo models evaluate therapeutic potential for autoimmune or thrombotic diseases?
- Murine collagen-induced arthritis : Measure IL-17 reduction in serum (ELISA) and joint inflammation (histopathology).
- Rat arterial thrombosis : Oral administration (10 mg/kg) to assess inhibition of platelet aggregation (ex vivo aggregometry) .
Methodological Considerations
Q. How are solubility and stability profiles determined under physiological conditions?
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid (HPLC quantification).
- Stability : Incubate at 37°C for 24h; analyze degradation products via LC-MS.
- pH dependence : Test stability across pH 2–10 to identify optimal formulation conditions .
Q. What analytical techniques validate batch-to-batch consistency in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
